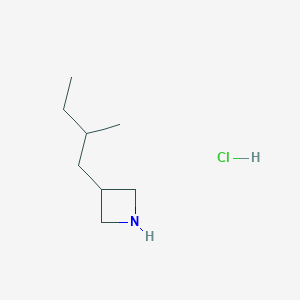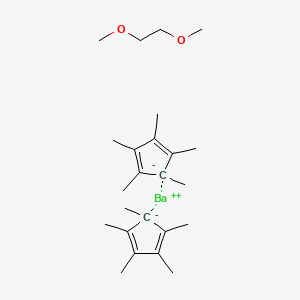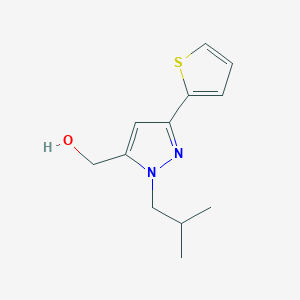![molecular formula C6H7N3OS B13426584 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one typically involves the reaction of hydrazonoyl halides with thiosemicarbazide under specific conditions. For example, the reaction can be carried out in ethanol with triethylamine as a base . The reaction conditions often require heating and careful control of the pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole or pyridine rings, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different hydrogenated derivatives.
Applications De Recherche Scientifique
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, which are of interest in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structural analogs used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Thiazolo[5,4-c]pyrimidines: These compounds have a similar thiazole ring but are fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is unique due to its specific ring fusion and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Propriétés
Formule moléculaire |
C6H7N3OS |
|---|---|
Poids moléculaire |
169.21 g/mol |
Nom IUPAC |
2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H7N3OS/c7-6-9-4-3(11-6)1-2-8-5(4)10/h1-2H2,(H2,7,9)(H,8,10) |
Clé InChI |
HOPPXFPPEKHUKU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)




![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)


![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)


![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)

